Cas no 58735-58-3 (5-Chloro-2-methoxybenzyl Bromide)
5-Chloro-2-methoxybenzyl Bromide Chemical and Physical Properties
Names and Identifiers
-
- 2-(Bromomethyl)-4-chloro-1-methoxybenzene
- 5-Chloro-2-methoxybenzyl Bromide
- AGN-PC-00PBXL
- AK110388
- AM804094
- Benzene, 2-(bromomethyl)-4-chloro-1-methoxy-
- KB-223813
- SureCN3212164
- AKOS009310036
- EN300-99598
- DA-27807
- MFCD11180736
- AS-39619
- 2-(Bromomethyl)-4-chloro-1-methoxybenzene, AldrichCPR
- 2-(Bromomethyl)-4-chloro-1-methoxybenzene; 5-Chloro-2-methoxybenzyl bromide
- 58735-58-3
- SCHEMBL3212164
- DTXSID40572998
-
- MDL: MFCD11180736
- Inchi: 1S/C8H8BrClO/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4H,5H2,1H3
- InChI Key: GWOYTRDTYUBKTJ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=CC=1OC)Cl
Computed Properties
- Exact Mass: 233.94474
- Monoisotopic Mass: 233.94471g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: 262.7±25.0 °C at 760 mmHg
- Flash Point: 112.6±23.2 °C
- PSA: 9.23
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
5-Chloro-2-methoxybenzyl Bromide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-2-methoxybenzyl Bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027486-250mg |
5-Chloro-2-methoxybenzyl bromide |
58735-58-3 | 97% | 250mg |
$504.00 | 2023-09-01 | |
| Alichem | A013027486-500mg |
5-Chloro-2-methoxybenzyl bromide |
58735-58-3 | 97% | 500mg |
$847.60 | 2023-09-01 | |
| Alichem | A013027486-1g |
5-Chloro-2-methoxybenzyl bromide |
58735-58-3 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| abcr | AB455065-250 mg |
2-(Bromomethyl)-4-chloro-1-methoxybenzene; . |
58735-58-3 | 250MG |
€335.50 | 2023-07-18 | ||
| abcr | AB455065-1 g |
2-(Bromomethyl)-4-chloro-1-methoxybenzene; . |
58735-58-3 | 1g |
€757.20 | 2023-07-18 | ||
| TRC | C367860-1g |
5-Chloro-2-methoxybenzyl Bromide |
58735-58-3 | 1g |
$ 150.00 | 2022-06-01 | ||
| TRC | C367860-10g |
5-Chloro-2-methoxybenzyl Bromide |
58735-58-3 | 10g |
$ 1200.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B934171-100mg |
2-(Bromomethyl)-4-chloro-1-methoxybenzene |
58735-58-3 | 95% | 100mg |
¥1,575.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B934171-250mg |
2-(Bromomethyl)-4-chloro-1-methoxybenzene |
58735-58-3 | 95% | 250mg |
¥3,780.00 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1263082-250mg |
Benzene, 2-(bromomethyl)-4-chloro-1-methoxy- |
58735-58-3 | 95% | 250mg |
$465 | 2024-06-06 |
5-Chloro-2-methoxybenzyl Bromide Suppliers
5-Chloro-2-methoxybenzyl Bromide Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 5-Chloro-2-methoxybenzyl Bromide
Professional Introduction to 5-Chloro-2-methoxybenzyl Bromide (CAS No. 58735-58-3)
5-Chloro-2-methoxybenzyl Bromide, with the chemical formula C₈H₇BrClO, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 58735-58-3, has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications in drug development.
The benzyl bromide derivative features a chloro substituent at the 5-position and a methoxy group at the 2-position of the benzene ring. This specific arrangement imparts distinct reactivity, making it a valuable building block for constructing more complex molecular architectures. The presence of both electron-withdrawing and electron-donating groups enhances its utility in various synthetic transformations, including nucleophilic substitution reactions and cross-coupling processes.
In recent years, 5-Chloro-2-methoxybenzyl Bromide has been explored in the development of novel therapeutic agents. Its reactivity allows for the facile introduction of benzyl groups into biological molecules, which is particularly useful in peptidomimetic chemistry and the synthesis of protease inhibitors. The chloro moiety further facilitates further functionalization, enabling the creation of diverse pharmacophores.
One of the most compelling applications of 5-Chloro-2-methoxybenzyl Bromide is in the field of antiviral research. Emerging studies have demonstrated its role as a key intermediate in the synthesis of compounds targeting viral proteases. These proteases are critical enzymes for viral replication, making them attractive targets for antiviral drug design. The ability to modify the benzyl bromide core to incorporate specific amino acid residues or other functional groups has opened new avenues for developing potent and selective antiviral agents.
The compound's significance extends beyond antiviral applications. It has been utilized in the synthesis of kinase inhibitors, which are increasingly important in oncology research. By serving as a precursor for more complex molecules, 5-Chloro-2-methoxybenzyl Bromide enables researchers to explore novel chemotypes with enhanced efficacy and reduced toxicity. The methoxy group at the 2-position provides a handle for further derivatization, allowing for fine-tuning of pharmacokinetic properties.
The reactivity of 5-Chloro-2-methoxybenzyl Bromide also makes it a valuable tool in material science. Researchers have leveraged its ability to undergo cross-coupling reactions to create advanced polymers with tailored properties. These polymers find applications in electronics, coatings, and biodegradable materials, highlighting the compound's broad utility beyond pharmaceuticals.
In academic research, 5-Chloro-2-methoxybenzyl Bromide has been employed to study reaction mechanisms and develop new synthetic methodologies. Its predictable behavior in various reaction conditions makes it an ideal candidate for mechanistic investigations. Such studies contribute to a deeper understanding of organic transformations, ultimately leading to more efficient synthetic routes and innovative drug discovery strategies.
The growing interest in green chemistry has also influenced the use of 5-Chloro-2-methoxybenzyl Bromide. Researchers are exploring solvent-free reactions and catalytic systems that minimize waste and energy consumption. These efforts align with global initiatives to promote sustainable practices in chemical synthesis, ensuring that compounds like this remain viable options for future research without compromising environmental standards.
The future prospects for 5-Chloro-2-methoxybenzyl Bromide are promising, with ongoing investigations into its potential applications in regenerative medicine and neuropharmacology. Its ability to serve as a scaffold for designing bioactive molecules positions it as a cornerstone in medicinal chemistry innovation. As new technologies emerge, such as high-throughput screening and computational modeling, the utility of this compound is expected to expand further.
In conclusion, 5-Chloro-2-methoxybenzyl Bromide (CAS No. 58735-58-3) is a multifaceted intermediate with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, material science, and academic studies. As advancements continue to unfold, this compound will undoubtedly play an increasingly pivotal role in shaping the future of chemical innovation.
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